2-(furan-3-yl)-2,3-dihydro-1H-perimidine
CAS No.: 2413899-90-6
Cat. No.: VC11633134
Molecular Formula: C15H12N2O
Molecular Weight: 236.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413899-90-6 |
|---|---|
| Molecular Formula | C15H12N2O |
| Molecular Weight | 236.3 |
Introduction
Molecular Architecture and Structural Characterization
Core Structural Features
The 2-(furan-3-yl)-2,3-dihydro-1H-perimidine skeleton consists of a naphthalene-derived perimidine system fused with a furan heterocycle at the 3-position. The perimidine moiety contains two nitrogen atoms at the 1- and 3-positions of the six-membered ring, while the furan group introduces an oxygen atom and distinct electronic effects . Key structural identifiers include:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-(furan-3-yl)-2,3-dihydro-1H-perimidine |
| SMILES | C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=COC=C4 |
| InChI Key | DUWICYCSRMMRHT-UHFFFAOYSA-N |
The fused ring system creates a planar geometry with conjugated π-electrons, enhancing stability and enabling interactions with biological targets . X-ray crystallography of analogous perimidines reveals monoclinic crystal systems with unit cell parameters such as , , and , suggesting strong intermolecular interactions in the solid state .
Electronic and Steric Properties
The furan ring contributes electron-rich regions due to its oxygen atom, while the perimidine nitrogen atoms act as Lewis basic sites. Density functional theory (DFT) studies of related compounds indicate HOMO densities localized on the furan and perimidine rings, facilitating electrophilic substitution reactions . Steric effects arise from the fused bicyclic system, which restricts rotation around the C–N bonds and stabilizes specific conformations .
Synthetic Methodologies
Multi-Component Reaction (MCR) Strategies
The most common synthesis involves the cyclocondensation of 1,8-naphthalenediamine (NDA) with furan-3-carbaldehyde under acid-catalyzed conditions. A representative protocol uses:
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Reactants: NDA (1.58 g, 0.01 mol), furan-3-carbaldehyde (0.96 g, 0.01 mol)
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Catalyst: 10 mol% sulfamic acid
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Conditions: Solvent-free, 70°C, 40–95 minutes
Mechanistically, the carbonyl group of the aldehyde undergoes activation, followed by Schiff base formation with NDA. Subsequent cyclization and 1,3-proton transfer yield the dihydroperimidine core .
Catalytic Systems and Optimization
Recent advances highlight the role of heterogeneous catalysts in improving efficiency:
| Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| CMK-5-SOH (1 mol%) | EtOH, RT, 5–120 min | 80–95 | Reusable, broad substrate tolerance | Long reaction times for ketones |
| Chitosan hydrochloride | HO, 90°C, 0.5–6 h | 50–95 | Biodegradable, green solvent | High temperature required |
| HBOB (10 mol%) | EtOH, reflux | 70–95 | Mild conditions, recoverable | Limited to ketone substrates |
Notably, chitosan hydrochloride-mediated synthesis achieves an eco-score of 80 and an E-factor of 0.041, aligning with green chemistry principles .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich furan ring undergoes nitration and sulfonation at the α-positions. For example, treatment with HNO/HSO introduces nitro groups, while SO/HSO yields sulfonated derivatives.
Oxidation and Reduction
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Oxidation: KMnO in acidic conditions cleaves the furan ring to form dicarboxylic acid derivatives.
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Reduction: NaBH selectively reduces the imine bond, yielding tetrahydroperimidine analogs .
Metal Coordination
The nitrogen atoms coordinate transition metals like Cu(II) and Fe(III), forming complexes with applications in catalysis. A Cu(II)-perimidine complex demonstrated 92% efficiency in Suzuki-Miyaura couplings .
Industrial and Biological Applications
Dye and Polymer Industries
Perimidines serve as intermediates for solvent black dyes, with extinction coefficients exceeding in the visible spectrum. Their thermal stability (decomposition >300°C) makes them suitable for high-temperature polymer coatings .
Medicinal Chemistry
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Antimicrobial Activity: Derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Potential: In silico docking studies against tubulin (PDB: 5LYJ) show binding energies of -8.9 kcal/mol, comparable to paclitaxel .
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CRF Receptor Antagonism: Modulating corticotropin-releasing factor receptors suggests utility in treating anxiety disorders .
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